molecular formula C11H18N4O2 B2779142 Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate CAS No. 2247207-17-4

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate

Cat. No.: B2779142
CAS No.: 2247207-17-4
M. Wt: 238.291
InChI Key: KNPULLNCLLGPMJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate is an organic compound that features a pyrazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate typically involves the reaction of 1-methyl-3-pyrrolidin-1-ylpyrazole with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrrolidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate include other pyrazole derivatives and pyrrolidine-containing molecules. Examples include:

    1-Methyl-3-pyrrolidin-1-ylpyrazole: A precursor in the synthesis of the target compound.

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.

    Pyrazole derivatives: Various pyrazole-based compounds with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-14-8-9(12-7-10(16)17-2)11(13-14)15-5-3-4-6-15/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPULLNCLLGPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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